molecular formula C7H15NO2 B3267375 2-methylpropyl (2S)-2-aminopropanoate CAS No. 44921-72-4

2-methylpropyl (2S)-2-aminopropanoate

Cat. No. B3267375
CAS RN: 44921-72-4
M. Wt: 145.2 g/mol
InChI Key: SZHJHAOHDNDHMA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropyl (2S)-2-aminopropanoate, also known as leucine isovaline, is an amino acid that is essential for protein synthesis in the human body. It is a non-polar, hydrophobic molecule that is commonly found in proteins and peptides. The synthesis method of 2-methylpropyl (2S)-2-aminopropanoate is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2S)-2-aminopropanoate is not fully understood. It is believed to be involved in the regulation of protein synthesis and degradation. It is also involved in the regulation of energy metabolism and the immune system.
Biochemical and Physiological Effects:
2-methylpropyl (2S)-2-aminopropanoate has several biochemical and physiological effects. It is involved in the synthesis of proteins and peptides. It is also involved in the regulation of energy metabolism. It is a precursor to several important metabolites such as acetyl-CoA and succinyl-CoA. 2-methylpropyl (2S)-2-aminopropanoate is also involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methylpropyl (2S)-2-aminopropanoate in lab experiments are that it is a useful tool for investigating the structure and function of proteins. It is also a building block for the synthesis of pharmaceuticals and biologically active compounds. The limitations of using 2-methylpropyl (2S)-2-aminopropanoate in lab experiments are that it is a complex molecule that requires several steps for synthesis. It is also a non-polar, hydrophobic molecule that may be difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-methylpropyl (2S)-2-aminopropanoate. One direction is to investigate its role in the regulation of energy metabolism. Another direction is to investigate its role in the regulation of the immune system. It is also important to investigate the structure and function of proteins that contain 2-methylpropyl (2S)-2-aminopropanoate. Finally, it is important to investigate the potential use of 2-methylpropyl (2S)-2-aminopropanoate in the synthesis of new pharmaceuticals and biologically active compounds.

Scientific Research Applications

2-methylpropyl (2S)-2-aminopropanoate has several scientific research applications. It is commonly used in the synthesis of peptides and proteins. It is also used as a building block for the synthesis of pharmaceuticals and biologically active compounds. 2-methylpropyl (2S)-2-aminopropanoate is also used in the study of protein folding and stability. It is a useful tool for investigating the structure and function of proteins.

properties

IUPAC Name

2-methylpropyl (2S)-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHJHAOHDNDHMA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropyl (2S)-2-aminopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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